1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC16354928
Molecular Formula: C12H15N3O4S2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O4S2 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 1-(4-hydroxy-1,1-dioxothiolan-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C12H15N3O4S2/c1-6-3-20-12(14-6)10-8(16)2-15(11(10)13)7-4-21(18,19)5-9(7)17/h3,7,9,13,16-17H,2,4-5H2,1H3 |
| Standard InChI Key | KVTYWLORCDIURV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)C2=C(CN(C2=N)C3CS(=O)(=O)CC3O)O |
Introduction
The compound is a complex organic molecule featuring a pyrrolol ring, a thiazolyl group, and a tetrahydrothiophenyl moiety. This structure suggests potential biological activity due to the presence of functional groups that can interact with enzymes or receptors.
Synthesis Methods
Synthesizing such a compound typically involves multiple steps, including:
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Starting Materials: Common starting materials might include pyrrole derivatives, thiazole precursors, and tetrahydrothiophene derivatives.
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Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts would be optimized to achieve high yields and purity.
Biological Activity
To assess biological activity, researchers might use:
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In Vitro Assays: To evaluate interactions with specific enzymes or receptors.
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In Vivo Studies: To assess efficacy and safety in animal models.
Spectroscopic Analysis
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NMR Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.
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Mass Spectrometry: Provides molecular weight and fragmentation patterns.
Potential Applications
Based on its structure, potential applications could include:
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Pharmaceuticals: As a lead compound for drug development, especially if it shows activity against specific biological targets.
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Biotechnology: In applications requiring specific interactions with biological molecules.
Data Tables
Given the lack of specific data on this compound, hypothetical tables might include:
| Property | Value |
|---|---|
| Molecular Weight | Calculated based on formula |
| Solubility | Tested in various solvents |
| Stability | Assessed under different conditions |
| Biological Activity | Assay Results |
|---|---|
| Enzyme Inhibition | IC50 values |
| Cell Viability | % viability at different concentrations |
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